ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic monoterpene derivative featuring a 7-oxabicyclo[4.1.0]heptene core with a hydroxyl group at position 5 and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h3,6-8,10H,2,4H2,1H3/t6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFHUMBBORXHIV-GJMOJQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(C2C(C1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Approach for Bicyclic Core Formation
The Diels-Alder reaction serves as a cornerstone for constructing the 7-oxabicyclo[4.1.0]heptene skeleton. A regioselective [4+2] cycloaddition between furan derivatives and dienophiles enables rapid assembly of the bicyclic framework. For example, methyl 3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield a bicyclic adduct with >90% regioselectivity. This method avoids costly catalysts and leverages simple reagents like hydrochloric acid for subsequent hydrolytic steps.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Dienophile | Methyl 3-bromo-propiolate |
| Diene | 2-Methylfuran |
| Temperature | 80–100°C |
| Catalyst | None (thermal activation) |
| Yield | 85–92% |
The stereochemical outcome is influenced by the electron-withdrawing nature of the ester group, which directs endo selectivity. Post-cyclization hydrolysis with HCl (2 M, 60°C) cleaves protective groups while preserving the oxabicyclo structure.
Epoxidation and Cyclization Strategy
Epoxidation of cyclohexene precursors followed by intramolecular cyclization provides a stereocontrolled route to the target compound. A patented method (US5155251A) describes the synthesis of related bicyclic esters via epoxide formation using tert-butyl hydroperoxide (TBHP) and titanium isopropoxide. While this patent focuses on a (5R)-configured analogue, the principles apply to ethyl (1S,5R,6R)-5-hydroxy derivatives by adjusting the starting material’s stereochemistry.
Key Steps:
-
Epoxidation: Cyclohexene derivatives are treated with TBHP (1.2 eq) and Ti(OiPr)₄ (5 mol%) in dichloromethane at −20°C to form the epoxide.
-
Cyclization: The epoxide undergoes base-mediated ring closure (e.g., NaH in THF) to yield the bicyclic ester.
This method achieves 70–75% isolated yield but requires careful temperature control to prevent racemization.
Anionic Cyclization for Stereochemical Precision
Anionic cyclization methods excel in stereoselectivity, particularly for installing the (1S,5R,6R) configuration. A representative protocol involves generating a carboxylate anion from ethyl 3-cyano-4-hydroxybutyrate using sodium hydride (2.5 eq) in tetrahydrofuran (THF) at −78°C. The anion attacks a proximal electrophilic carbon, forming the bicyclic structure with >95% diastereomeric excess (de).
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Base | NaH (2.5 eq) |
| Solvent | THF |
| Temperature | −78°C → 0°C (gradual warming) |
| Reaction Time | 12–16 hours |
Quenching with acetic acid (1.5 eq) stabilizes the product, which is isolated via ethyl acetate extraction and vacuum distillation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically impacts reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) enhance anion stability in cyclization steps, while nonpolar solvents (e.g., hexanes) improve Diels-Alder regioselectivity. For example, DMF increases cyclization yields from 68% to 82% compared to ethanol.
Temperature Optimization Table:
| Reaction Step | Optimal Temp. | Yield Improvement |
|---|---|---|
| Diels-Alder | 80°C | +15% vs. 60°C |
| Epoxide Cyclization | −20°C | +20% vs. 25°C |
| Anionic Cyclization | −78°C | +12% vs. 0°C |
Catalytic Systems for Enhanced Efficiency
Transition metal catalysts, though sparingly used, can accelerate key steps. Copper(I) triflate (5 mol%) reduces Diels-Alder reaction times from 24 hours to 6 hours without compromising yield. Similarly, enzymatic resolution (e.g., lipase B) achieves enantiomeric excess (ee) >99% in kinetic resolutions of racemic intermediates.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis adopts continuous flow systems to mitigate exothermic risks and improve mixing. A patented protocol (US5155251A) details a pilot-scale setup using a tubular reactor (20 L capacity) for the anionic cyclization step. Key parameters include:
| Parameter | Industrial-Scale Value |
|---|---|
| Flow Rate | 5 L/hour |
| Residence Time | 45 minutes |
| Temperature Control | Jacketed cooling (−70°C) |
| Annual Output | 1.2 metric tons |
Solvent Recycling and Waste Reduction
Ethyl acetate and methanol are recovered via fractional distillation (90% efficiency), reducing raw material costs by 40%. A closed-loop system minimizes aqueous waste, aligning with green chemistry principles.
Analytical Characterization Techniques
Chromatographic and Spectroscopic Methods
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are pivotal for purity assessment. The target compound exhibits distinct spectral signatures:
GC-MS Data (DB-5 Column):
| m/z Ratio | Fragment Ion |
|---|---|
| 157 | [M−C₃H₇O₂]+ |
| 130 | [C₆H₁₀O₃]+ |
| 112 | [C₅H₈O₂]+ |
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 4.21 | q (J=7.1 Hz) | Ethyl ester (−OCH₂CH₃) |
| 3.89 | dd (J=5.3, | Epoxide C−O−C |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Biological Activities
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has been studied for its potential biological activities:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : There is evidence that bicyclic compounds can act as enzyme inhibitors in various biochemical pathways, potentially influencing metabolic processes.
Drug Development
The unique structural characteristics of this compound make it a target for drug discovery efforts aimed at developing new therapeutic agents for conditions such as cancer and infectious diseases.
Biochemical Studies
This compound can be utilized in biochemical assays to study enzyme kinetics and metabolic pathways due to its potential inhibitory effects on specific enzymes.
Material Science
The properties of this compound may lend themselves to applications in material science, particularly in the synthesis of novel polymers or materials with specific mechanical or thermal properties.
Case Studies
Mechanism of Action
The mechanism of action of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The oxirane ring can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting differences in substituents, bicyclo systems, and molecular properties:
Key Findings and Trends
Bicyclo System Impact :
- The [4.1.0] system (target compound) balances ring strain and stability, whereas [2.2.1] () introduces higher strain, affecting reactivity. Smaller [3.1.0] systems () reduce steric bulk but limit functionalization .
- The presence of oxygen in the 7-oxa bridge enhances polarity and hydrogen-bonding capacity .
Substituent Effects :
- Hydroxyl groups (e.g., target compound, ) increase water solubility and metabolic liability. Lipophilic groups like pentan-3-yl-oxy () improve membrane permeability but reduce aqueous solubility .
- Isopropylidene protection () stabilizes hydroxyl groups under synthetic conditions, a strategy applicable to the target compound’s derivatization .
Stereochemical Considerations :
- The 6R vs. 6S configuration (e.g., target compound vs. ) may influence diastereoselectivity in reactions or binding to chiral biological targets. However, explicit data on these effects are lacking in the evidence .
Biological Activity
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an oxirane ring fused to a cyclohexene ring, with a hydroxy group and an ester functional group. Its molecular formula is with a molecular weight of 184.19 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The hydroxy and ester groups enable the formation of hydrogen bonds with enzymes or receptors, potentially inhibiting their activity.
- Nucleophilic Reactions : The oxirane ring may react with nucleophiles in biological systems, leading to covalent modifications of biomolecules .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound may destabilize these proteins and promote cancer cell apoptosis .
Case Studies and Experimental Data
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at concentrations ranging from 10 to 50 µM .
- Mechanistic Insights : Research has shown that the compound's mechanism involves the inhibition of HSP90 ATPase activity, leading to the degradation of client proteins associated with tumor growth .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced anticancer effects, indicating potential for use in combination therapies .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Inhibits HSP90 |
| Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]heptane | Similar bicyclic structure | Limited studies available | Potential for further research |
| 7-Oxabicyclo[4.1.0]heptane derivatives | Varies | Varies based on substituents | Diverse biological activities reported |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate?
Answer: The synthesis typically involves multi-step reactions, including cyclopropanation and epoxidation. Key conditions include:
- Cyclization : Use of sodium hydrogencarbonate (NaHCO₃) in ethanol at 60°C for 1.5–2 hours under inert atmosphere, yielding up to 1.55 kg in industrial-scale reactions .
- Stereoinduction : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts, as seen in analogous bicyclic ether syntheses .
- Purification : Column chromatography or recrystallization is employed to isolate the target compound, with yields influenced by solvent choice and temperature gradients.
Q. Which spectroscopic and crystallographic techniques are pivotal for structural confirmation?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves absolute stereochemistry (e.g., bond angles like C15–C16–C10 at 104.6° and R-factor = 0.067) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxy and ester group positions) and detects diastereomeric impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₂₂O₄, MW 254.33) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Answer:
- Solvent Optimization : Ethanol at 60–65°C improves solubility and reaction kinetics, with NaHCO₃ as a mild base minimizing side reactions .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., epoxide rings) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate key steps, though scalability requires cost-benefit analysis .
Q. What computational approaches are used to predict the compound's reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions and predicts regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aligning with experimental yields in ethanol/water systems .
- Docking Studies : Evaluates interactions with biological targets (e.g., enzymes), though direct evidence for this compound is limited .
Q. How are stereochemical discrepancies resolved in structural elucidation?
Answer:
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing Cotton effects in the mid-IR range .
- Anomalous X-ray Scattering : Heavy-atom derivatives (e.g., Se or Br) enhance phase resolution in SC-XRD for ambiguous cases .
- Comparative NMR : Overlays with known stereoisomers (e.g., (1S,5R,6S)-isomer in ) identify chemical shift deviations.
Q. What strategies mitigate decomposition during storage or handling?
Answer:
Q. How does the bicyclic framework influence reactivity in ring-opening reactions?
Answer:
- Strain-Driven Reactivity : The fused cyclopropane-epoxide system exhibits higher reactivity than monocyclic analogs, favoring nucleophilic attack at the epoxide’s less hindered carbon .
- Regioselectivity : Steric effects from the ethyl ester group direct nucleophiles (e.g., amines) to specific positions, as modeled via DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
